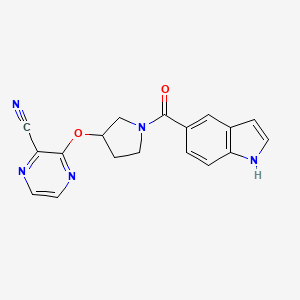

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-1-2-15-12(9-13)3-5-20-15/h1-3,5-7,9,14,20H,4,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBNMIDFENPFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction, and the pyrazine core can be formed through a condensation reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antiproliferative effects against various human cancer cell lines. For instance, studies have shown that derivatives of indole and pyrrolidine structures can inhibit the growth of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanisms often involve the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents.

Antiviral Activity

Some studies have highlighted the antiviral potential of similar compounds against viruses such as hepatitis C and influenza. For example, a related class of pyrazole compounds demonstrated effective inhibition of hepatitis C virus replication through the suppression of cyclooxygenase-2 . This suggests that 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could be investigated for similar antiviral properties.

Case Study 1: Antiproliferative Activity

In a study examining a series of indole-containing compounds, researchers synthesized several derivatives and assessed their antiproliferative effects on cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced activity against MCF7 cells, with IC50 values in the low micromolar range .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of pyrazine derivatives against influenza viruses. The study revealed that specific substitutions on the pyrazine ring improved antiviral activity significantly compared to standard treatments like ribavirin . This highlights the potential for developing new antiviral agents based on the structural framework of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile.

Mechanism of Action

The mechanism of action of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The pyrrolidine ring and pyrazine core may also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the acyl substituent on the pyrrolidine ring. Below is a comparative analysis based on available evidence:

Structural and Physicochemical Comparisons

*Calculated based on BK66011’s formula (C₁₄H₁₂N₄O₃) by replacing furan (C₄H₃O) with indole-5-carbonyl (C₉H₆NO).

Crystallographic and Stability Considerations

- The indole substituent may improve crystallinity compared to furan or pyridine analogs due to stronger intermolecular interactions .

Biological Activity

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole moiety, a pyrrolidine ring, and a pyrazine core, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is , with a molecular weight of 335.35 g/mol. The compound's structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5O2 |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | 3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

| CAS Number | 2034561-40-3 |

The biological activity of this compound is primarily attributed to the presence of the indole nucleus, which is associated with various pharmacological effects, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth through various pathways, including modulation of cell cycle progression and induction of apoptosis.

- Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile possess significant anticancer properties. For instance, one study demonstrated that an indole derivative exhibited an IC50 value of 0.072 µM against MV4-11 cells with FLT3/ITD mutation, indicating potent inhibition of cell proliferation .

Antimicrobial Activity

In vitro evaluations have shown that related pyrazine derivatives demonstrated moderate antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 µg/mL for these compounds .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various indole derivatives. The findings revealed that compounds with similar structural motifs as 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of survival pathways .

Case Study 2: Antimicrobial Action

Another research article detailed the antimicrobial properties of pyrazine derivatives. The study found that these compounds exhibited significant activity against multiple strains of bacteria, supporting their potential as lead compounds in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.